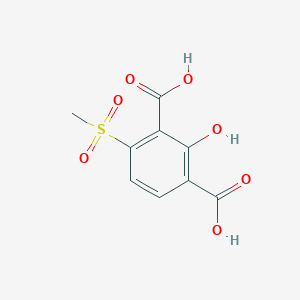![molecular formula C26H18ClN5O6 B2553847 N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894930-85-9](/img/no-structure.png)
N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C26H18ClN5O6 and its molecular weight is 531.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the domain of heterocyclic compounds, including quinazolinones and oxadiazoles, has revealed versatile synthetic pathways and reactions involving similar compounds. For instance, Chern et al. (1988) described the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds through reactions involving anthranilamide and isocyanates, highlighting the potential for generating complex heterocyclic structures through novel synthetic routes (Chern et al., 1988).
Biological Activities and Pharmaceutical Applications
Several studies have focused on the biological activities of quinazolinone and oxadiazole derivatives, suggesting their potential in drug discovery. Hassanzadeh et al. (2019) synthesized quinazolinone-1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects against cancer cell lines, revealing that specific substitutions on the quinazolinone ring could enhance cytotoxic activity against certain cancer cells (Hassanzadeh et al., 2019). Similarly, compounds with the 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one scaffold have been studied for their H1-antihistaminic activity, indicating a promising direction for the development of new antihistaminic agents with reduced sedative effects (Gobinath et al., 2015).
Antimicrobial and Antiprotozoal Activities
The antimicrobial and antiprotozoal potential of quinazolinone derivatives has also been explored. Patel et al. (2010) synthesized pyrazolyl quinazolin-4(3H)ones and assessed their in vitro microbial activities, discovering that some derivatives showed promising results against standard drugs (Patel & Barat, 2010). This suggests the applicability of these compounds in developing new antimicrobial agents.
properties
CAS RN |
894930-85-9 |
|---|---|
Product Name |
N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide |
Molecular Formula |
C26H18ClN5O6 |
Molecular Weight |
531.91 |
IUPAC Name |
N-(2-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C26H18ClN5O6/c27-17-8-4-5-9-18(17)28-22(33)12-31-19-11-21-20(36-14-37-21)10-16(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,28,33) |
InChI Key |
FUKHSCABZGVCRY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)
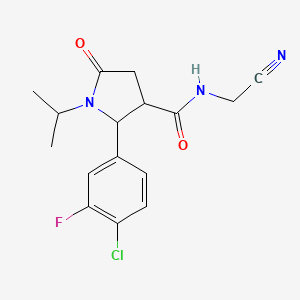
![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)
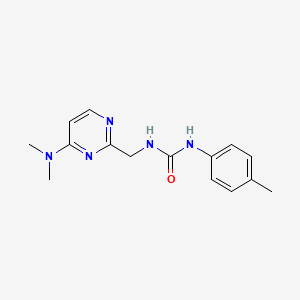
![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)
![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)

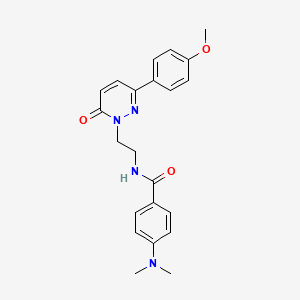
![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
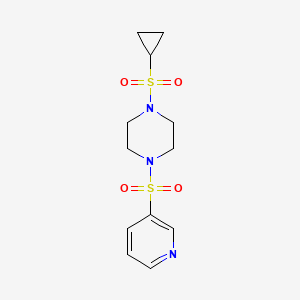
![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)
